![molecular formula C8H4BrCl B6156717 1-bromo-2-chloro-4-ethynylbenzene CAS No. 313511-09-0](/img/no-structure.png)
1-bromo-2-chloro-4-ethynylbenzene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, like 1-Bromo-2-ethynylbenzene, involves the Sonogashira coupling . This is a cross-coupling reaction used in organic chemistry to synthesize carbon-carbon bonds. In the case of 1-Bromo-2-ethynylbenzene, it undergoes Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .Scientific Research Applications
Synthesis and Chemical Applications
Halogenated compounds like 1-bromo-2-chloro-4-ethynylbenzene often serve as intermediates in organic synthesis, contributing to the manufacture of various pharmaceuticals, agrochemicals, and polymers. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, an intermediate for non-steroidal anti-inflammatory drugs, demonstrates the utility of halogenated compounds in pharmaceutical synthesis. The methodology highlights the challenges and solutions in the synthesis of halogenated biphenyls, relevant to understanding the synthesis routes that might involve compounds like this compound (Qiu et al., 2009).
Environmental and Health Impacts
The occurrence and impact of brominated flame retardants in the environment have been extensively studied. These compounds, similar in structure to this compound, can have profound environmental and health effects, including acting as endocrine disruptors. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans, for instance, provide insights into the toxicological profiles of brominated compounds and their similarities to chlorinated analogs, highlighting concerns about their stability and persistence in the environment (Mennear & Lee, 1994).
Advancements in Material Science
Halogenated compounds are pivotal in the development of new materials with enhanced properties. For example, the review of hexachlorocyclotriphosphazene highlights the diverse applications of such compounds in creating materials with significant flame retardancy and dielectric properties. This suggests a potential area where this compound-like compounds could contribute, either directly or as precursors in the synthesis of advanced materials with unique properties (Usri, Jamain, & Makmud, 2021).
Electrochemical Processes and Water Treatment
Research on electrochemical advanced oxidation processes (EAOPs) for water treatment indicates the potential for halogenated compounds to play roles in generating or mitigating by-products like chlorate, bromate, and perchlorate. This research area could be relevant for understanding the environmental behavior and treatment possibilities for halogenated organic compounds, including those related to this compound (Bergmann, Koparal, & Iourtchouk, 2014).
Mechanism of Action
Target of Action
1-Bromo-2-chloro-4-ethynylbenzene is a haloalkyne
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as Sonogashira coupling . This is a cross-coupling reaction used in organic chemistry to form carbon-carbon bonds . In this case, this compound undergoes Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .
Biochemical Pathways
The sonogashira coupling reaction it undergoes is a key step in many synthetic pathways in organic chemistry .
Result of Action
The product of its reaction, the bromo tolane derivative, may have various applications in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical entities can affect the rate and outcome of the Sonogashira coupling reaction .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-chloro-4-ethynylbenzene involves the bromination and chlorination of 4-ethynylbenzene.", "Starting Materials": [ "4-ethynylbenzene", "Bromine", "Chlorine" ], "Reaction": [ "Step 1: Bromination of 4-ethynylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromo-4-ethynylbenzene.", "Step 2: Chlorination of 1-bromo-4-ethynylbenzene using chlorine in the presence of a catalyst such as iron or aluminum chloride to yield 1-bromo-2-chloro-4-ethynylbenzene." ] } | |
CAS RN |
313511-09-0 |
Molecular Formula |
C8H4BrCl |
Molecular Weight |
215.5 |
Purity |
95 |
Origin of Product |
United States |
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